molecular formula C10H16N2O2 B12936790 5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione CAS No. 6969-84-2

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione

Cat. No.: B12936790
CAS No.: 6969-84-2
M. Wt: 196.25 g/mol
InChI Key: IZEKSBWGLBFASZ-UHFFFAOYSA-N
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Description

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H16N2O2 It is a derivative of imidazolidine-2,4-dione, characterized by the presence of cyclopentyl and ethyl groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione typically involves the reaction of cyclopentanone with ethylamine to form an intermediate, which is then cyclized with urea under acidic conditions to yield the final product. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalysts: Acidic catalysts such as hydrochloric acid

    Solvents: Common solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives with modified functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-imidazolidine-2,4-dione: A similar compound with dimethyl groups instead of cyclopentyl and ethyl groups.

    5-Methyl-5-phenyl-imidazolidine-2,4-dione: Another derivative with a phenyl group.

Uniqueness

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazolidine derivatives may not be as effective.

Properties

CAS No.

6969-84-2

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-cyclopentyl-5-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-2-10(7-5-3-4-6-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)

InChI Key

IZEKSBWGLBFASZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2CCCC2

Origin of Product

United States

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